molecular formula C6H2Br2Cl2 B3196953 1,3-Dibromo-4,6-dichlorobenzene CAS No. 100191-21-7

1,3-Dibromo-4,6-dichlorobenzene

Cat. No.: B3196953
CAS No.: 100191-21-7
M. Wt: 304.79 g/mol
InChI Key: AIYBGLGSFXUJDS-UHFFFAOYSA-N
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Description

1,3-Dibromo-4,6-dichlorobenzene is an aromatic compound with the molecular formula C6H2Br2Cl2 It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 1,3 and 4,6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-4,6-dichlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,3-dichlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-4,6-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1,3-Dibromo-4,6-dichlorobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: The compound is investigated for its potential biological activity. Researchers explore its interactions with biological targets and its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1,3-dibromo-4,6-dichlorobenzene exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which affect the electron density of the benzene ring. This, in turn, influences the compound’s behavior in nucleophilic substitution and other reactions.

Comparison with Similar Compounds

  • 1,2-Dibromo-4,6-dichlorobenzene
  • 1,4-Dibromo-2,6-dichlorobenzene
  • 1,3-Dibromo-2,4,6-trichlorobenzene

Comparison: 1,3-Dibromo-4,6-dichlorobenzene is unique due to its specific substitution pattern, which affects its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different reactivity in substitution reactions and different physical properties such as melting and boiling points. These differences make it a valuable compound for specific applications where its unique properties are advantageous.

Properties

IUPAC Name

1,5-dibromo-2,4-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYBGLGSFXUJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303923
Record name 1,5-Dibromo-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100191-21-7
Record name 1,5-Dibromo-2,4-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100191-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dibromo-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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